Enhanced Anti-HIV-1 Potency via CF2 Incorporation: A 10-Fold Increase Over Non-Fluorinated Analogs
In a study evaluating NNRTI candidates, replacing a CH2 group with a CF2 group (derived from 2-(bromodifluoromethyl)benzoxazole chemistry) resulted in a 10-fold increase in activity against HIV-1 [1]. Specifically, the CF2-containing compound 6e demonstrated significantly enhanced potency compared to its direct CH2 analog 10 in a cell-based antiviral assay [2].
| Evidence Dimension | Antiviral activity against HIV-1 |
|---|---|
| Target Compound Data | Compound 6e (CF2-containing, synthesized from 2-(bromodifluoromethyl)benzoxazole): active against HIV-1 |
| Comparator Or Baseline | Compound 10 (CH2 analog, lacking fluorine): active against HIV-1 |
| Quantified Difference | 10-fold increase in activity for CF2 analog (6e) over CH2 analog (10) |
| Conditions | Cell-based assay for HIV-1 inhibition (specific cell line and assay details as per original publication) |
Why This Matters
This 10-fold potency differential directly informs procurement decisions for HIV-1 reverse transcriptase inhibitor research, where the CF2 moiety is critical for achieving desired antiviral efficacy.
- [1] Burkholder, C. R.; Dolbier, W. R., Jr.; Médebielle, M. The syntheses of nonnucleoside, HIV-1 reverse transcriptase inhibitors containing a CF2 group: The SRN1 reactions of 2-(bromodifluoromethyl)benzoxazole with the anions derived from heterocyclic thiols and phenolic compounds. Journal of Fluorine Chemistry 2000, 102 (1-2), 369-376. View Source
- [2] Burkholder, C. R.; Dolbier, W. R., Jr.; Médebielle, M. The syntheses of nonnucleoside, HIV-1 reverse transcriptase inhibitors containing a CF2 group: The SRN1 reactions of 2-(bromodifluoromethyl)benzoxazole with the anions derived from heterocyclic thiols and phenolic compounds. Journal of Fluorine Chemistry 2000, 102 (1-2), 369-376. View Source
